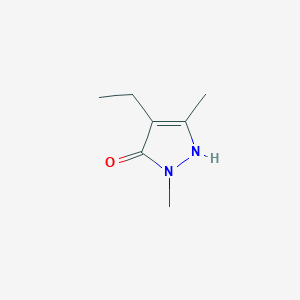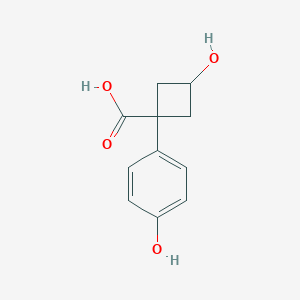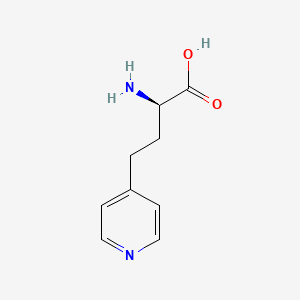![molecular formula C11H10F3NO B13569752 rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of radical trifluoromethylation, where carbon-centered radicals are generated and subsequently reacted with trifluoromethylating agents . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the benzamide moiety.
Wissenschaftliche Forschungsanwendungen
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its desired effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]acetamide
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]propionamide
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]butyramide
Uniqueness
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide is unique due to the presence of the benzamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10F3NO |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
N-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-6-9(8)15-10(16)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9+/m1/s1 |
InChI-Schlüssel |
FJQPXBKLJXUQQX-BDAKNGLRSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1NC(=O)C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




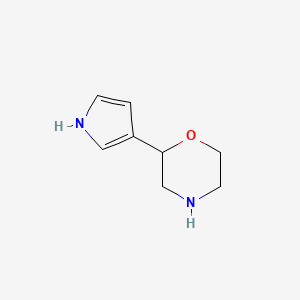
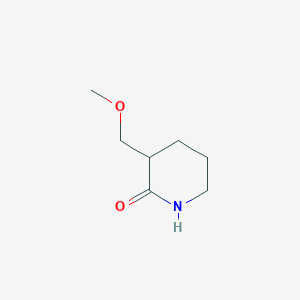
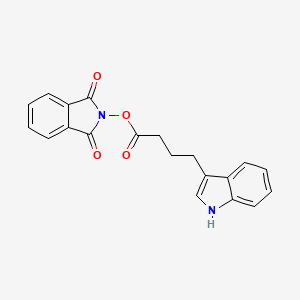
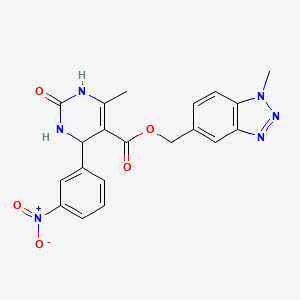
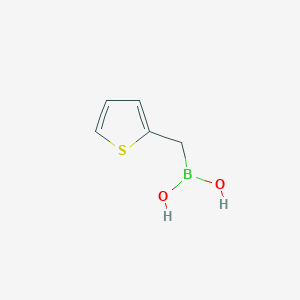
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
